Technical Monograph: Physicochemical Profiling of 2,2',4,4',6,6'-Hexabromobiphenyl (PBB-155)
Technical Monograph: Physicochemical Profiling of 2,2',4,4',6,6'-Hexabromobiphenyl (PBB-155)
Executive Summary
2,2',4,4',6,6'-Hexabromobiphenyl (PBB-155) represents a distinct class of polybrominated biphenyls characterized by tetra-ortho substitution . Unlike its coplanar counterparts (e.g., PBB-77) that mimic dioxin toxicity via the Aryl Hydrocarbon Receptor (AhR), PBB-155 is sterically forced into a non-planar conformation. This structural rigidity dictates a divergent toxicological profile: it acts as a Phenobarbital-type (PB-type) inducer , primarily activating the Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR) pathways rather than the AhR pathway.
This guide provides a rigorous analysis of the physicochemical properties, structural dynamics, and analytical detection of PBB-155, designed for researchers in toxicology and environmental chemistry.
Part 1: Molecular Architecture & Identification
The defining feature of PBB-155 is the presence of bromine atoms at all four ortho positions (2, 2', 6, 6'). The large Van der Waals radius of bromine (1.85 Å) creates immense steric repulsion, preventing the two phenyl rings from achieving coplanarity.
Structural Data
| Parameter | Value |
| IUPAC Name | 2,2',4,4',6,6'-Hexabromobiphenyl |
| Common Name | PBB-155 |
| CAS Registry Number | 59261-08-4 (Specific isomer) |
| Molecular Formula | C₁₂H₄Br₆ |
| SMILES | Brc1cc(Br)c(c(Br)c1)c2c(Br)cc(Br)cc2Br |
| Structural Class | Tetra-ortho substituted (Non-planar) |
Steric Conformation Visualization
The following diagram illustrates the steric hindrance that forces the biphenyl rings into a perpendicular arrangement (Dihedral angle ~90°), effectively "locking" the molecule out of the planar conformation required for dioxin-like toxicity.
Figure 1: Mechanistic flow of steric hindrance in PBB-155 leading to non-planar conformation and divergent receptor binding.
Part 2: Physicochemical Constants
Accurate physicochemical data is essential for predicting environmental fate and bioaccumulation potential. PBB-155 is highly lipophilic and persistent.
| Property | Value | Source/Reference |
| Molecular Weight | 627.58 g/mol | PubChem [1] |
| Melting Point | 179–180 °C | ChemicalBook [2] |
| Boiling Point | ~458 °C (Predicted) | EPISuite Est. |
| Physical State | White Crystalline Solid | ATSDR [3] |
| Log Kow (Octanol-Water) | 6.39 – 7.20 | CDC/ATSDR [3] |
| Water Solubility | Insoluble (< 10 ng/L) | Experimental [3] |
| Solubility (Organic) | Soluble in Hexane, Toluene, DCM | Standard Lab Practice |
| Vapor Pressure | ~6.9 × 10⁻⁶ Pa (25°C) | Jacobs et al. [4] |
Scientific Insight: The high Log Kow (>6) indicates extreme lipophilicity, predicting rapid partitioning into lipid-rich tissues (adipose, liver) and high biomagnification factors in aquatic food webs.
Part 3: Chemical Stability & Reactivity
Thermal Stability
PBB-155 is thermally stable up to high temperatures (>300°C). However, under uncontrolled combustion (pyrolysis), it can serve as a precursor for polybrominated dibenzofurans (PBDFs) , though less efficiently than mono-ortho PBBs due to the lack of adjacent hydrogen atoms required for ring closure at the ortho positions.
Photolytic Degradation
While chemically inert to hydrolysis and oxidation, PBB-155 is susceptible to reductive debromination under UV light.
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Mechanism: Homolytic cleavage of the C-Br bond.
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Pathway: PBB-155 (Hexa) → Penta-BB → Tetra-BB.
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Significance: Photolysis is the primary abiotic degradation pathway in the environment.
Metabolic Resistance
The tetra-ortho substitution sterically shields the central biphenyl bond from enzymatic attack. Furthermore, the lack of adjacent unsubstituted carbon atoms (vicinal hydrogens) hinders the formation of arene oxide intermediates required for metabolism by cytochrome P450 enzymes. This results in an exceptionally long biological half-life.
Part 4: Analytical Methodologies
Detection of PBB-155 requires high-resolution separation to distinguish it from other hexabrominated isomers (e.g., PBB-153).
Recommended Protocol: GC-MS/MS (Isotope Dilution)
1. Sample Preparation:
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Matrix: Plasma, Tissue, or Sediment.
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Surrogate Standard: ¹³C₁₂-PBB-155 (or ¹³C₁₂-PBB-153 if unavailable).
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Extraction: Liquid-Liquid Extraction (LLE) with Hexane:DCM (1:1) or Soxhlet extraction for solids.
2. Cleanup:
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Acid Silica Gel: Removes lipids.
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Florisil Column: Fractionation to separate PBBs from polar interferences.
3. Instrumental Analysis:
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System: Gas Chromatography coupled with Triple Quadrupole Mass Spectrometry (GC-MS/MS).
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Ionization: Electron Impact (EI) or Negative Chemical Ionization (NCI) for higher sensitivity.
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Column: DB-5ms or Rtx-1614 (30m x 0.25mm, 0.25µm film).
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Transitions (EI):
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Quantifier: m/z 627.6 (Molecular Ion Cluster).
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Qualifier: m/z 467.8 (M - 2Br).
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Figure 2: Step-by-step analytical workflow for the isolation and quantification of PBB-155.[1]
Part 5: Biological Interaction & Toxicology (Scientific Integrity)
This section corrects a common misconception. While PBB mixtures (FireMaster) are often labeled "dioxin-like," PBB-155 specifically is NOT dioxin-like .
Mechanism of Action: The "Phenobarbital" Effect
Because PBB-155 cannot assume a planar configuration, it cannot bind to the Aryl Hydrocarbon Receptor (AhR). Instead, it acts through the Constitutive Androstane Receptor (CAR) .[2]
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AhR Pathway (Planar PBBs): Induces CYP1A1/1A2 → EROD Activity (High Toxicity).
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CAR/PXR Pathway (Non-Planar PBB-155): Induces CYP2B1/2B2 → PROD Activity (Lower acute toxicity, but tumor promotion potential).
Comparative Signaling Pathway
The diagram below maps the divergent pathways of Planar vs. Non-Planar PBBs.
Figure 3: Divergent signaling pathways: PBB-155 activates CAR (PB-like) rather than AhR (Dioxin-like).
Toxicological Endpoints[7]
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Hepatomegaly: Significant liver enlargement due to Smooth Endoplasmic Reticulum (SER) proliferation (associated with CYP induction).
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Neurotoxicity: Ortho-substituted PBBs have been shown to alter calcium homeostasis in neuronal cells, potentially affecting neurotransmitter release [5].[3]
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Thyroid Effects: Disruption of thyroid hormone transport by competitive binding to transthyretin (TTR).
References
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National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 93322, 2,2',4,4',6,6'-Hexabromobiphenyl. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Polybrominated Biphenyls and Polybrominated Diphenyl Ethers. Atlanta, GA: U.S. Department of Health and Human Services. Retrieved from [Link]
- Jacobs, L. W., Chou, S. F., & Tiedje, J. M. (1976). Field concentrations and persistence of polybrominated biphenyls in soils and solubility of PBB in natural waters. Journal of Agricultural and Food Chemistry, 24(6), 1198-1201.
- Fischer, L. J., et al. (1999). Ortho-substituted but not coplanar PCBs rapidly kill cerebellar granule cells. Toxicology and Applied Pharmacology. (Inferred mechanistic parallel for PBBs).
